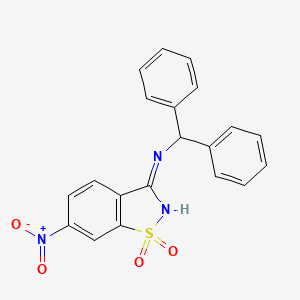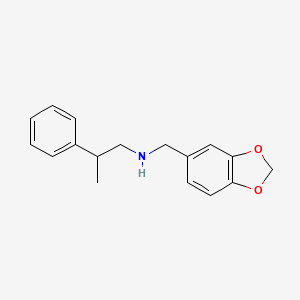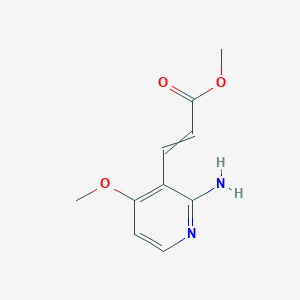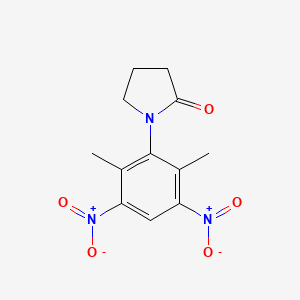
N-(diphenylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzothiazole precursor, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process. Subsequent steps may involve the use of reducing agents and protective groups to achieve the desired final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized to obtain compounds with specific properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent, due to its ability to modulate various biological pathways.
Industry: The compound’s chemical stability and reactivity make it useful in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The nitro group and benzothiazole ring system play crucial roles in these interactions, allowing the compound to modulate the activity of specific proteins and signaling pathways. This modulation can lead to various biological effects, including inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(diphenylmethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Nitrobenzothiazole
- Diphenylmethylbenzothiazole
Uniqueness
What sets this compound apart from these similar compounds is the combination of the nitro group and the diphenylmethyl group, which confer unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15N3O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-benzhydryl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C20H15N3O4S/c24-23(25)16-11-12-17-18(13-16)28(26,27)22-20(17)21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,21,22) |
InChI Key |
KZDUQTPBURZGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C3C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
![4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine](/img/structure/B12478482.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B12478486.png)



![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12478517.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B12478521.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)


